molecular formula C22H22ClN5OS B2833458 N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1116038-01-7

N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2833458
CAS No.: 1116038-01-7
M. Wt: 439.96
InChI Key: YUZDSWORMQFKNR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a 4-phenylpiperazine moiety and linked via a sulfanyl-acetamide bridge to a 4-chlorophenyl group. This structure combines pharmacologically relevant motifs: the phenylpiperazine group is associated with receptor binding (e.g., dopamine and serotonin receptors) , the pyrazine ring contributes to π-π stacking interactions, and the chlorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c23-17-6-8-18(9-7-17)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11H,12-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZDSWORMQFKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenylamine, phenylpiperazine, and pyrazinylsulfanyl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, coupling catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features may allow it to bind to specific biological targets.

Medicine

In medicine, the compound may be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(4-Chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide Pyrazine 4-Phenylpiperazine, 4-chlorophenyl Potential CNS activity (inference)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Pyrimidine 4,6-Diaminopyrimidine, 4-chlorophenyl Hydrogen-bonded crystal packing
N-(4-Methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide Pyrazine 4-Phenylpiperazine, 4-methoxyphenyl Enhanced solubility (methoxy group)
  • Key Insight : Replacing pyrazine with pyrimidine (as in Compound I) alters hydrogen-bonding patterns and molecular planarity, affecting crystallinity and solubility . The methoxy substituent in the analog improves solubility compared to the chloro group .

Substituent Effects on Pharmacological Properties

Substituent Position/Type Compound Example Impact on Properties
4-Chlorophenyl Target compound Increases lipophilicity (logP ~3.5 est.), potentially enhancing blood-brain barrier penetration
4-Fluorophenyl N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorine enhances metabolic stability and electronegativity for target interactions
3-Nitrophenyl N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Nitro group introduces steric hindrance, potentially reducing binding affinity
  • Synthesis Note: Chloroacetylation followed by S-alkylation is a common route for sulfanyl-acetamide derivatives (e.g., ), while chalcone-based methods () offer modularity for acryloyl substitutions.

Crystallographic and Conformational Analysis

Compound Dihedral Angle (Aromatic Rings) Hydrogen-Bonding Network Crystal Packing
Target compound (inferred) Not reported Likely intramolecular N–H⋯N/S interactions Similar to pyrazine/pyrimidine analogs
Compound I (Pyrimidine analog) 42.25° Inversion dimers via N–H⋯N; layers via N–H⋯O/C–H⋯O Corrugated layers parallel to ac plane
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 16.7° (nitro group twist) Centrosymmetric C–H⋯O and C–H⋯Cl interactions Chains along [101] direction
  • Structural Insight : The dihedral angle between aromatic rings influences molecular rigidity and packing efficiency. Smaller angles (e.g., 42.25° in Compound I) favor planar conformations, while larger angles (e.g., 59–62° in Compound II) enhance three-dimensional stacking .

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